4-Cinnamoylphenyl thiophene-2-carboxylate
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Overview
Description
4-Cinnamoylphenyl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cinnamoylphenyl thiophene-2-carboxylate typically involves the condensation of cinnamoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of thiophene derivatives often employs methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of various substrates with sulfur-containing reagents under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Cinnamoylphenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Cinnamoylphenyl thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-cinnamoylphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. Its effects are mediated through binding to receptors or enzymes, leading to alterations in cellular functions .
Comparison with Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity.
Cinnamoyl derivatives: Compounds containing the cinnamoyl group, known for their biological activities.
Uniqueness: 4-Cinnamoylphenyl thiophene-2-carboxylate is unique due to its combined structural features of both cinnamoyl and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
[4-[(E)-3-phenylprop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3S/c21-18(13-8-15-5-2-1-3-6-15)16-9-11-17(12-10-16)23-20(22)19-7-4-14-24-19/h1-14H/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIUNXZEHSPLNS-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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